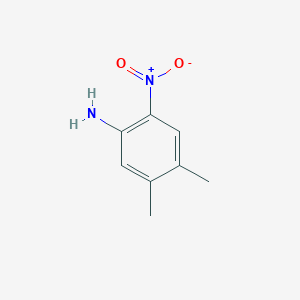

4,5-Dimethyl-2-nitroaniline

描述

Significance of Nitroaniline Derivatives as Synthetic Intermediates

Nitroaniline derivatives serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex organic molecules. mdpi-res.com Their utility stems from the presence of two functional groups with differing electronic properties, which allows for selective chemical transformations. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. libretexts.org Conversely, the amino group is a powerful activating group that directs ortho and para. libretexts.org This dichotomy in reactivity makes nitroanilines versatile substrates for constructing polysubstituted aromatic systems. libretexts.org

These intermediates are fundamental in the production of various commercial products, including pharmaceuticals, agrochemicals, dyes, and pigments. google.comsolubilityofthings.com For instance, they are precursors to aromatic diamines, which are essential monomers for high-performance polymers. google.com The specific positioning of the nitro and amino groups, along with other substituents on the aromatic ring, allows for the fine-tuning of the chemical and physical properties of the final products.

Overview of Aromatic Amine Reactivity and Industrial Relevance

Aromatic amines, as a class of compounds, exhibit a rich and diverse reactivity profile. The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic, allowing them to react with a variety of electrophiles such as alkyl halides and acid chlorides. libretexts.org However, in aromatic amines, this lone pair can be delocalized into the benzene (B151609) ring through resonance, which reduces the basicity compared to aliphatic amines. quora.comnoaa.gov Despite this, the amino group strongly activates the aromatic ring towards electrophilic aromatic substitution, more so than an alkyl group. libretexts.org

The reactivity of the amino group can be modulated. For example, it can be protected by acetylation to control its activating influence during nitration or other electrophilic substitution reactions. libretexts.org Aromatic amines can also undergo diazotization, a reaction with nitrous acid, to form diazonium salts. libretexts.orglibretexts.org These salts are highly valuable synthetic intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction. libretexts.org

Industrially, aromatic amines are of immense importance. Aniline (B41778), the simplest aromatic amine, is a precursor to many industrial chemicals, most notably for the manufacture of precursors to polyurethane. noaa.gov Substituted anilines are used extensively in the dye industry to create a vast spectrum of colors. They are also integral to the pharmaceutical and agrochemical industries for the synthesis of bioactive molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINGKGKKUSYUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064529 | |

| Record name | 4,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-71-0 | |

| Record name | 4,5-Dimethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4,5-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,5-dimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1U4USE3TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,5 Dimethyl 2 Nitroaniline and Analogues

Established Synthetic Pathways for Substituted Nitroanilines

The synthesis of substituted nitroanilines, including 4,5-dimethyl-2-nitroaniline, traditionally relies on two main strategies: the nitration of aryl precursors and the amination of nitroaromatic compounds. organic-chemistry.org

Nitration Strategies for Aryl Precursors

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. chempanda.com For the synthesis of this compound, a suitable dimethylaniline derivative can be subjected to nitration. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-director. chempanda.com

To achieve the desired 2-nitro substitution pattern, the amino group can be protected as an amide, which is less basic and still an ortho-, para-director. For instance, the nitration of N-acetyl-3,4-dimethylaniline would be a plausible route. Subsequent hydrolysis of the amide would yield this compound. The nitration of N,N-dimethyl-3,4-dimethylaniline has been studied, and under certain conditions, ipso-attack at the 4-position can occur, leading to the formation of a 6-nitro product after rearrangement. rsc.org

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is a critical parameter that needs to be carefully controlled to prevent over-nitration and the formation of by-products.

Amination Reactions in Nitroaromatic Synthesis

An alternative approach to synthesizing substituted nitroanilines is the amination of a pre-existing nitroaromatic compound. organic-chemistry.org For the synthesis of this compound, this would involve the amination of 1,2-dimethyl-4-nitrobenzene. This reaction typically involves nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with an amino source like ammonia (B1221849) or an amide. chempanda.com

For example, the reaction of 2-nitrochlorobenzene with ammonia is a commercial method for producing 2-nitroaniline (B44862). chempanda.com Similarly, if a suitable leaving group were present on 1,2-dimethyl-4-nitrobenzene, it could be displaced by an amino group.

Regioselective Synthesis Approaches

Achieving the correct arrangement of substituents on the aromatic ring, known as regioselectivity, is a significant challenge in the synthesis of polysubstituted anilines like this compound.

Nucleophilic Aromatic Substitution (ArSN) in Nitroaniline Synthesis

Nucleophilic aromatic substitution (ArSN) is a powerful tool for the regioselective synthesis of substituted nitroanilines. uj.edu.pl This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the aromatic ring towards nucleophilic attack. fiveable.me

A notable application of ArSN is in the synthesis of 4,5-dialkoxy-2-nitroanilines, which are analogues of this compound. uj.edu.pl In this method, a di-substituted nitroaniline undergoes a regioselective transetherification reaction where an alkoxy group at the C-5 position (para to the nitro group) is selectively replaced by another alcohol. researchgate.netresearchgate.net This highlights the high degree of regiocontrol that can be achieved through ArSN reactions in the synthesis of substituted nitroanilines.

Optimization of Reaction Conditions for Regioselectivity

The regioselectivity of synthetic reactions can be significantly influenced by the reaction conditions. Factors such as the choice of solvent, temperature, and catalyst can all play a role in determining the final product distribution.

In the context of ArSN reactions for synthesizing substituted nitroanilines, it has been shown that using the alcohol as both the reagent and the solvent under basic conditions can lead to good to excellent yields of the desired product in a one-step procedure. uj.edu.pl This approach avoids the use of less environmentally friendly solvents like DMAc, DMF, DMSO, or NMP. uj.edu.pl

The following table summarizes the optimization of reaction conditions for the transetherification of a 4,5-dialkoxy-2-nitroaniline, demonstrating the impact of various parameters on the reaction yield.

| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | KOH (2.5) | 2-Propanol | Reflux | 24 | 85 |

| 2 | NaOH (2.5) | 2-Propanol | Reflux | 24 | 78 |

| 3 | Cs2CO3 (2.5) | 2-Propanol | Reflux | 24 | 65 |

| 4 | K2CO3 (2.5) | 2-Propanol | Reflux | 24 | 52 |

| 5 | KOH (2.5) | 2-Propanol | 60 | 24 | 63 |

| 6 | KOH (2.5) | 2-Propanol | 40 | 24 | 41 |

This table is illustrative and based on findings for analogous compounds. uj.edu.pl

Advanced Synthetic Protocols and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for preparing substituted nitroanilines and their derivatives.

One such innovation is the use of Buchwald-Hartwig amination for the synthesis of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines. nih.govacs.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine, providing a powerful tool for constructing complex aniline (B41778) derivatives with high regioselectivity. acs.org

Another advanced protocol involves the one-step synthesis of benzimidazoles from o-nitroanilines and aldehydes via a reductive cyclization. organic-chemistry.orgresearcher.life While this method produces a different class of compounds, it demonstrates the utility of o-nitroanilines, such as this compound, as versatile building blocks in the synthesis of various heterocyclic systems. organic-chemistry.org This reaction is often carried out using sodium dithionite (B78146) (Na2S2O4) as the reducing agent and proceeds under mild conditions. organic-chemistry.org

Furthermore, this compound can be a precursor for other functionalized aromatic compounds. For instance, it can undergo diazotization followed by a Sandmeyer-type reaction to introduce other substituents. An example is the synthesis of 1-bromo-4,5-dimethyl-2-nitrobenzene (B1270896) from this compound.

| Reactant | Reagents | Product | Yield (%) |

| This compound | 1. NaNO2, HBr 2. CuBr | 1-bromo-4,5-dimethyl-2-nitrobenzene | ~89.4 |

This data is based on an analogous procedure.

These advanced methods offer greater control over the molecular architecture and provide access to a wider range of substituted anilines and their derivatives.

Continuous Flow Reactor Applications in Nitroaniline Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitroanilines, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, higher yields and purity, and greater scalability. researchgate.netpatsnap.comgoogle.com

The use of continuous flow reactors minimizes the accumulation of potentially energetic intermediates, such as diazonium salts, which are common in aniline chemistry, thereby improving reaction safety. researchgate.net Furthermore, the high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can suppress the formation of unwanted side products and isomers. google.com

A notable example is the synthesis of 4-methoxy-2-nitroaniline (B140478) using a multi-step continuous flow system. patsnap.comgoogle.com This process involves three sequential stages: acetylation, nitration, and hydrolysis, each occurring in a dedicated flow reactor. This method successfully achieves high-efficiency mass and heat transfer, accurate control over reaction temperature and time, and results in fewer isomers. google.com A total yield of 85% with 99% purity has been reported for this process. google.com

Similarly, a scalable, telescoped continuous flow procedure has been developed for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the drug osimertinib. acs.org This process integrates the acetylation and nitration steps, demonstrating the capability of flow chemistry to handle complex multi-step syntheses efficiently from the laboratory to the pilot plant scale. acs.org The optimization of this process involved exploring different nitrating agents, including fuming nitric acid, to achieve high conversion rates. acs.org

Below is a table summarizing the steps for a continuous flow synthesis of a nitroaniline analogue.

| Step | Reaction | Reagents | Reactor | Key Advantages |

|---|---|---|---|---|

| 1 | Acetylation | 4-methoxyaniline, Acetic Anhydride (B1165640) | Continuous Flow Reactor I | Protects the amino group for selective nitration. patsnap.comgoogle.com |

| 2 | Nitration | 4-methoxyacetanilide, Nitrating Reagent (e.g., H₂SO₄/HNO₃) | Continuous Flow Reactor II | Improved regioselectivity and safety due to precise temperature control. patsnap.comgoogle.comacs.org |

| 3 | Hydrolysis | 4-methoxy-2-nitroacetanilide, Hydrolysate (e.g., NaOH solution) | Continuous Flow Reactor III | Efficient deprotection to yield the final product. patsnap.comgoogle.com |

One-Pot Synthetic Routes to Related Compounds

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methodologies have been developed for the synthesis of heterocyclic compounds starting from o-nitroanilines and their derivatives.

An iron-catalyzed one-pot reaction has been developed for the synthesis of quinoxalines through the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. rsc.org This method has been successfully applied to various substituted 2-nitroanilines, including this compound, to produce functionalized quinoxalines in good yields. rsc.org

Another efficient one-pot protocol involves the microwave-assisted synthesis of 2-substituted benzimidazoles. researchgate.net This process utilizes the reduction of o-nitroanilines in the presence of various aldehydes, offering a rapid and simple route to these important heterocyclic structures. researchgate.net

The table below details the one-pot synthesis of various quinoxalines from their corresponding 2-nitroaniline precursors. rsc.org

| 2-Nitroaniline Reactant | Diol Reactant | Product | Yield |

|---|---|---|---|

| This compound | Butane-2,3-diol | 6,7-Dimethyl-2,3-dimethylquinoxaline | 79% rsc.org |

| 4-Methoxy-2-nitroaniline | 1-Phenylethane-1,2-diol | 6-Methoxy-2-phenylquinoxaline | 64% rsc.org |

| 4-Chloro-2-nitroaniline | 1-Phenylethane-1,2-diol | 6-Chloro-2-phenylquinoxaline | 29% rsc.org |

| 4-Methoxy-2-nitroaniline | Butane-2,3-diol | 6-Methoxy-2,3-dimethylquinoxaline | 83% rsc.org |

Green Chemistry Principles in Nitroaniline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for nitroanilines. colab.wszenodo.org These principles address challenges such as high waste generation, use of hazardous solvents, and energy inefficiency associated with traditional methods. chemijournal.comscirp.org

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. zenodo.org Traditional nitration reactions, which often employ a mixture of nitric and sulfuric acids, typically suffer from poor atom economy. scirp.orgrsc.org For instance, the classic synthesis of nitrobenzene (B124822) has an atom economy of only 51%, generating significant amounts of spent acid as a byproduct. rsc.org

Efforts to improve atom economy in nitroaniline synthesis focus on developing catalytic methods and alternative nitrating agents. For example, an alternative laboratory-scale synthesis of nitrobenzene using a triflate catalyst shows a significantly improved atom economy of 87%, with water as the only byproduct. rsc.org Similarly, the development of novel nitrating reagents, such as N-nitropyrazole, demonstrates good atom economy and allows for scalable reactions where the pyrazole (B372694) moiety can be recovered and recycled. nih.gov

The following table compares the atom economy of different chemical processes, highlighting the benefits of greener alternatives.

| Process | Synthesis | Atom Economy | Key Byproduct(s) |

|---|---|---|---|

| Ethylene Oxide Production | Traditional Chlorohydrin Process | 23% rsc.org | Calcium Chloride |

| Ethylene Oxide Production | Catalytic Synthesis | 100% rsc.org | None |

| Nitrobenzene Production | Traditional Mixed Acid Process | 51% rsc.org | Spent Sulfuric Acid |

| Nitrobenzene Production | Alternative Triflate Catalyst Method | 87% rsc.org | Water |

| Ibuprofen Synthesis | Traditional Boots Process (6 steps) | 32% rsc.org | Various stoichiometric byproducts |

| Ibuprofen Synthesis | Green BHC Process (3 steps) | 77% rsc.org | Acetic Acid (recyclable) |

Solvent Selection and Alternatives

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. analis.com.my Many syntheses of nitroanilines and related compounds have traditionally used dipolar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (B87167) (DMSO). acs.org These solvents are effective for reactions like nucleophilic aromatic substitution (SNAr) but are now considered "less-preferable" due to health and safety concerns. acs.org

Research is focused on replacing these hazardous solvents with greener alternatives. acs.org The selection of an appropriate solvent is also crucial for product purity and isolation. researchgate.net Studies on the solubility of nitroaniline derivatives, such as 2-chloro-5-nitroaniline (B146338), in various solvents provide essential data for process design and optimization. researchgate.net At a given temperature, the solubility of 2-chloro-5-nitroaniline was found to be highest in NMP and lowest in isopropanol. researchgate.net

Solvent-free reaction conditions represent an ideal green chemistry approach, eliminating solvent waste entirely. scirp.org Techniques such as grinding reactants together, sometimes with microwave assistance, have been shown to be effective for the regioselective nitration of aromatic compounds. scirp.org

The solubility of 2-chloro-5-nitroaniline in various pure solvents at 298.15 K is presented below.

| Solvent | Mole Fraction Solubility (x10³) |

|---|---|

| N-Methylpyrrolidone (NMP) | 385.91 researchgate.net |

| Acetone | 241.67 researchgate.net |

| 2-Butanone | 210.33 researchgate.net |

| 1,4-Dioxane | 186.29 researchgate.net |

| Ethyl acetate | 128.52 researchgate.net |

| Acetonitrile (B52724) | 72.76 researchgate.net |

| Toluene | 23.58 researchgate.net |

| Ethanol (B145695) | 12.83 researchgate.net |

| n-Propanol | 12.35 researchgate.net |

| Methanol | 11.45 researchgate.net |

| 1-Butanol | 11.08 researchgate.net |

| Isopropanol | 9.03 researchgate.net |

Waste Minimization Strategies

A primary goal of green chemistry is waste minimization, which involves preventing waste at its source rather than treating it after it has been created. zenodo.orgrepec.org In the context of nitroaniline synthesis, the most significant waste stream often comes from the use of mixed acids (sulfuric and nitric acid) in nitration, which generates large volumes of corrosive and difficult-to-treat acid waste. scirp.org

Effective waste minimization strategies focus on redesigning chemical processes to be more efficient and less polluting. solubilityofthings.com Key approaches applicable to nitroaniline synthesis include:

Source Reduction : This is the most preferred strategy and involves eliminating waste generation at the source. texas.gov This can be achieved by improving reaction selectivity and yield through optimized conditions or the use of superior catalysts.

Use of Reusable Catalysts : Switching from stoichiometric reagents (like mixed acid) to reusable heterogeneous catalysts can drastically reduce inorganic waste. numberanalytics.com Solid acid catalysts, for example, can replace sulfuric acid in nitration, simplifying product separation and allowing for catalyst recycling.

Process Intensification : As discussed in the context of continuous flow reactors, integrating multiple process steps (e.g., reaction and separation) into a single unit can reduce equipment size, energy consumption, and waste generation. numberanalytics.com

Recycling : The reclamation and reuse of materials, such as solvents or catalysts, is a fundamental waste minimization technique. texas.gov For example, unreacted starting materials can be recovered and recycled back into the process feed.

These strategies, when integrated into a holistic process design, not only reduce the environmental impact but can also enhance economic viability by lowering costs associated with raw materials and waste disposal. solubilityofthings.comtexas.gov

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser Raman spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups. researchgate.netresearchgate.net The analysis, often performed using a KBr wafer or ATR-IR technique, shows distinct peaks for the amino (NH₂), nitro (NO₂), and methyl (CH₃) groups, as well as vibrations associated with the aromatic ring. nih.gov

Computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to complement experimental findings and assign vibrational frequencies. researchgate.net For instance, the asymmetric and symmetric stretching vibrations of the methyl groups are predicted and observed in specific regions of the spectrum. researchgate.net The presence of two hydrogen atoms on the benzene (B151609) ring also gives rise to characteristic carbon-hydrogen stretching vibrations. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| NH₂ Stretching | ~3400-3300 | researchgate.net |

| Aromatic C-H Stretching | ~3100-3000 | |

| Aliphatic C-H Stretching | ~3003-2829 | researchgate.net |

| NO₂ Asymmetric Stretching | ~1580 | |

| NO₂ Symmetric Stretching | ~1340 |

Laser Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Laser Raman spectroscopy provides complementary vibrational data to FT-IR. The Raman spectrum of this compound has been measured to further analyze its molecular structure. researchgate.netgrafiati.com Studies on similar nitroaniline derivatives have shown that the vibrational modes, particularly the NO₂ stretching mode, are sensitive to the molecular environment and excitation wavelength. aip.org

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for enhancing the Raman signal of molecules adsorbed on metallic nanostructures. While specific SERS studies on this compound are not extensively detailed, research on nitroaniline isomers demonstrates that the enhancement is dependent on the relative positions of the amino and nitro groups, indicating that chemisorption plays a key role. researchgate.net For 2-nitroaniline, the proximity of the two groups leads to strong signal enhancement. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|

| NO₂ Stretching (in N,N-dimethyl-p-nitroaniline) | Varies with solvent and excitation wavelength | aip.org |

| Symmetric C=C-N=C Stretching (in oxazolinones) | ~1561 | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons. The spectrum will show distinct signals for the aromatic protons, the protons of the amino group, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing nitro group. In a related synthesis, the ¹H NMR of a product derived from this compound was recorded in CDCl₃ at 400 MHz. rsc.org

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~6.5-7.5 | Singlets |

| NH₂ | Broad singlet | Singlet |

| CH₃ | ~2.2 | Singlets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are affected by the attached functional groups. Studies on various aromatic amines have established correlations between ¹³C NMR chemical shifts and the electronic properties of substituents. mdpi.com For instance, the chemical shifts of the carbon atoms in the benzene ring are influenced by the resonance and inductive effects of the amino and nitro groups. acs.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ | ~140-150 |

| C-NO₂ | ~130-140 |

| C-CH₃ | ~130-140 |

| Aromatic C-H | ~115-125 |

| CH₃ | ~15-20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption spectrum of this compound is characterized by π→π* transitions, which are influenced by the substituents on the benzene ring. researchgate.netresearchgate.net The spectrum typically shows two main absorption bands, identified as the E2 and B bands, which are sensitive to solvent polarity. researchgate.netresearchgate.net An increase in solvent polarity generally leads to a bathochromic (red) shift and a hyperchromic effect (increased intensity) of these bands. researchgate.netresearchgate.net This phenomenon is attributed to the interaction between the solute and solvent molecules. researchgate.netresearchgate.net

| Solvent | E2 Band (nm) | B Band (nm) | Reference |

|---|---|---|---|

| Methanol | 242 | 410 | researchgate.net |

| Acetonitrile | 240 | 398 | researchgate.net |

| Carbon Tetrachloride | 238 | 388 | researchgate.net |

Analysis of Electronic Absorption Spectra

The electronic absorption spectrum of this compound, when analyzed in various solvents, reveals characteristic absorption bands corresponding to π→π* electronic transitions. researchgate.netresearchgate.net In comparison to the parent benzene molecule, which displays primary absorption bands around 184 nm, 204 nm, and 256 nm, the substituents on the this compound ring cause significant shifts in these bands. researchgate.netresearchgate.net The presence of the electron-donating amino and methyl groups, along with the electron-withdrawing nitro group, leads to a red shift (bathochromic shift) of these absorption bands to longer wavelengths. researchgate.net For instance, one of the π→π* transition bands is observed at 282 nm. researchgate.net A particularly notable feature is the strong absorption band that appears at a much higher wavelength, around 394 nm to 413 nm depending on the solvent, which is largely attributed to the influence of the nitro group at the 2-position. researchgate.netresearchgate.net

Solvent Effects on Absorption Characteristics

The electronic absorption spectrum of this compound is notably influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netresearchgate.netacs.org Studies conducted in solvents of varying polarities, such as carbon tetrachloride, chloroform, and methanol, demonstrate this effect. researchgate.net As solvent polarity increases, the main absorption bands exhibit a bathochromic (red) shift, moving to longer wavelengths. researchgate.netresearchgate.net For example, the B-band, which originates from a π→π* transition, shifts from 394 nm in less polar environments to 413 nm in more polar solvents. researchgate.netresearchgate.net This shift indicates that the excited state of the molecule is more polar than its ground state and is therefore better stabilized by polar solvent molecules. acs.orgajol.info This behavior is characteristic of molecules that undergo an intramolecular charge transfer upon excitation. rsc.org

| Solvent | Absorption Maximum (nm) |

| Carbon Tetrachloride | 394 |

| Chloroform | 403 |

| Methanol | 413 |

| Table based on data from studies on solvent effects. researchgate.netresearchgate.net |

Charge-Transfer Band Analysis

The significant red-shifted absorption band in the 394-413 nm range is identified as an intramolecular charge-transfer (ICT) band. researchgate.netrsc.orgresearchgate.net This charge transfer occurs from the electron-donating parts of the molecule (the amino group and the electron-rich dimethyl-substituted benzene ring) to the electron-withdrawing nitro group. rsc.orgmpg.de Upon absorption of light, electron density is redistributed from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group and the ring, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the nitro group. mpg.de The significant solvatochromic shifts observed provide strong evidence for this ICT character, as the resulting charge-separated excited state is more stabilized by polar solvents than the ground state. acs.orgrsc.org This charge-transfer nature is a key feature of many donor-acceptor substituted aromatic systems. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry of this compound confirms its molecular weight and provides insight into its structural features through fragmentation analysis. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular formula C₈H₁₀N₂O₂. nih.gov The fragmentation pattern is characteristic of nitroaromatic compounds. Common fragmentation pathways include the loss of the nitro group (NO₂), leading to a significant fragment ion. researchgate.net Other observed fragmentations can involve the loss of a methyl radical (CH₃) from the molecular ion or subsequent fragment ions. libretexts.org For some nitroanilines, the loss of NO is also a common fragmentation route. researchgate.net The specific pattern of fragment ions helps to confirm the substitution pattern on the aromatic ring and differentiate it from its isomers. researchgate.netlibretexts.org

X-Ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis

X-ray crystallography reveals that this compound crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.net The analysis shows that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net The structure is stabilized by an intramolecular N—H···O hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. researchgate.net The asymmetric unit of the crystal contains two independent molecules. researchgate.net

Interactive Crystallographic Data Table for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Z' | 2 | researchgate.net |

| Molecular Feature | Nearly coplanar non-H atoms | researchgate.net |

| Intramolecular Bond | N—H···O hydrogen bond | researchgate.net |

Intermolecular Interactions and Crystal Packing

Quantum Chemical Calculations

Quantum chemical calculations have been a cornerstone in the theoretical analysis of this compound. These computational studies employ fundamental principles of quantum mechanics to model the electronic structure and predict various molecular properties. The primary methods used for this compound include both Hartree-Fock (HF) and Density Functional Theory (DFT), which serve as powerful tools for geometry and vibrational spectral analysis. researchgate.net

The Hartree-Fock method, an ab initio calculation, has been applied to study this compound. researchgate.netdnpgcollegemeerut.ac.in This approach approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the molecule's electronic properties and geometry. HF calculations were integral to the geometric and vibrational analysis of the compound, with specific calculations performed at different levels or basis sets to refine the results. researchgate.net

Density Functional Theory (DFT) has also been a key computational approach for investigating this compound. researchgate.netdnpgcollegemeerut.ac.in DFT methods, which calculate the electronic structure based on the electron density, are known for providing a high level of accuracy that often correlates well with experimental data, particularly when using hybrid functionals like B3LYP. chimicatechnoacta.ruresearchgate.net These methods have been used to optimize the molecular geometry and calculate the vibrational frequencies of the title compound, allowing for a direct comparison with results obtained from HF methods. researchgate.neticm.edu.pl

Hartree-Fock (HF) Methods

Molecular Geometry Optimization and Conformation Analysis

Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a primary goal of computational studies. For this compound, both HF and DFT methods have been employed to achieve this. researchgate.net The process involves calculating the molecule's energy at various conformations to find the structure with the minimum energy, which corresponds to the most stable state.

The optimized geometry is defined by specific structural parameters, including bond lengths and bond angles. Theoretical calculations provide precise values for these parameters. Studies on this compound have reported optimized structural parameters derived from both HF and DFT calculations. researchgate.net While the precise values are detailed in the referenced literature, the table below outlines the types of parameters that were determined. researchgate.net

| Structural Parameter | Computational Method | Description |

|---|---|---|

| C-C Bond Lengths | HF, DFT | Calculated lengths of the carbon-carbon bonds within the benzene ring and methyl groups. |

| C-N Bond Lengths | HF, DFT | Calculated lengths of the bonds connecting the amine and nitro groups to the aromatic ring. |

| N-O Bond Lengths | HF, DFT | Calculated lengths of the nitrogen-oxygen bonds within the nitro group. |

| C-H Bond Lengths | HF, DFT | Calculated lengths of the carbon-hydrogen bonds on the aromatic ring and methyl groups. |

| N-H Bond Lengths | HF, DFT | Calculated lengths of the nitrogen-hydrogen bonds in the amine group. |

| Bond Angles (e.g., C-C-C, C-N-O) | HF, DFT | Calculated angles between adjacent bonds, defining the molecule's geometry. |

Vibrational Frequency Calculations and Spectral Simulations

Computational methods are used to calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net These calculations are crucial for assigning specific vibrational modes to the experimentally observed spectral bands. For this compound, both HF and DFT calculations have been performed to analyze its vibrational spectrum. researchgate.netgrafiati.com The calculated frequencies for the methyl group stretching vibrations, for example, show a strong agreement with experimental results. researchgate.net

| Vibrational Mode | Computational Method | Calculated Frequency (cm⁻¹) |

|---|---|---|

| CH₃ Asymmetric Stretching | HF | 2916, 2908, 2890, 2874 |

| DFT | 3003, 2999, 2966, 2954 | |

| CH₃ Symmetric Stretching | HF | 2840, 2829, 2824, 2814 |

| DFT | 2916, 2908 |

Thermodynamical Parameter Analysis

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as heat capacity, entropy, and free energy. icm.edu.pl These parameters are vital for understanding the stability and reactivity of a compound under different temperature conditions. The calculations typically involve analyzing the molecule's vibrational frequencies at a given temperature. It has been observed in computational studies of similar molecules that thermodynamic parameters generally increase with rising temperature, which is attributed to an increase in the intensity of molecular vibrations. icm.edu.pl While specific thermodynamic data for this compound is not detailed in the available literature, such analysis is a standard component of comprehensive computational studies on related aromatic nitro compounds.

Entropy, Enthalpy, and Specific Heat

Computational studies, employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets like 6-31+G(d,p) and 6-311++G(d,p), have been utilized to calculate the thermodynamic parameters of this compound. researchgate.net These parameters, including entropy, enthalpy, and specific heat, are crucial for understanding the molecule's stability and reactivity under different temperature conditions. researchgate.netdergipark.org.tr

Table 1: Calculated Thermodynamic Parameters for this compound

| Parameter | Value |

|---|---|

| Entropy (S) | Data not available in search results |

| Enthalpy (H) | Data not available in search results |

| Specific Heat (Cv) | Data not available in search results |

Electronic Structure and Properties

The electronic properties of this compound are of significant interest due to the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group attached to the aniline framework.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. Conversely, the electron-donating methyl and amino groups raise the energy of the HOMO.

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecules with significant differences in electron distribution, often described as donor-π-acceptor systems, can exhibit notable non-linear optical (NLO) properties. aip.org this compound, with its amino donor and nitro acceptor groups, fits this profile. The first hyperpolarizability (β) is a measure of the second-order NLO response. mdpi.com Theoretical calculations using methods like time-dependent density functional theory (TD-DFT) are employed to predict these properties. aip.org The magnitude of hyperpolarizability is influenced by the molecular structure and the extent of charge transfer. researchgate.net

Table 3: Calculated Non-Linear Optical Properties

| Property | Value |

|---|---|

| First Hyperpolarizability (β) | Data not available in search results |

Charge density analysis reveals the distribution of electrons within the molecule, highlighting regions of positive and negative electrostatic potential. In this compound, the nitro group creates a region of significant positive electrostatic potential, while the amino and methyl groups contribute to areas of negative potential. This distribution influences intermolecular interactions and the molecule's reactivity. Computational methods provide quantitative data on the charge distribution and bond polarization.

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. dergipark.org.tr It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wisc.edu For this compound, NBO analysis can quantify the charge transfer from the electron-donating amino and methyl groups to the electron-withdrawing nitro group. The stabilization energies associated with these interactions, calculated through second-order perturbation theory, indicate the strength of the intramolecular charge transfer. wisc.edu This analysis helps in understanding the electronic delocalization that contributes to the molecule's stability and its NLO properties. dergipark.org.tr

Table 4: Significant NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

Reactivity and Synthetic Applications

The reactivity of 4,5-Dimethyl-2-nitroaniline is governed by the interplay of its functional groups. The amino group can undergo acylation, as demonstrated by its reaction with acetic anhydride (B1165640) to form N-(4,5-dimethyl-2-nitro-phenyl)-acetamide. chemicalbook.com

A significant application of this compound is its use as a precursor in the synthesis of heterocyclic compounds. For instance, it is a starting material in the synthesis of quinoxalines. In a one-pot reaction catalyzed by an iron complex, this compound reacts with vicinal diols, such as butane-2,3-diol, to produce substituted quinoxalines with good yields. rsc.orgrsc.org

Furthermore, this compound serves as a key intermediate in the synthesis of lumiflavin (B1675435). google.com The synthesis involves the methylation of the amino group, followed by reduction of the nitro group and subsequent condensation with alloxan (B1665706) monohydrate. google.com

The amino group can also be diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt. This diazonium salt is a versatile intermediate that can be used in Sandmeyer-type reactions to introduce a variety of substituents. For example, it can be converted to 1-fluoro-4,5-dimethyl-2-nitrobenzene (B1612182) via a fluorination reaction or to 1-bromo-4,5-dimethyl-2-nitrobenzene (B1270896) through bromination.

Compound Name Table

Table 3: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,5-Dimethyl-2-nitroaniline |

| Aniline (B41778) |

| Acetanilide |

| N-(4,5-dimethyl-2-nitro-phenyl)-acetamide |

| Quinoxalines |

| Butane-2,3-diol |

| Lumiflavin (B1675435) |

| Alloxan (B1665706) monohydrate |

| 1-Fluoro-4,5-dimethyl-2-nitrobenzene (B1612182) |

| 1-Bromo-4,5-dimethyl-2-nitrobenzene (B1270896) |

| 2-Hydroxy-4-nitrochlorobenzene |

| 2-Hydroxy-4-nitrophenol |

| 4-Nitrocatechol |

| 2,4-Dinitrochlorobenzene |

| 2,4-Dinitroaniline |

| N-methyl-4,5-dimethyl-2-nitroaniline |

| Diethylamine |

| Morpholine |

| 3,5-Dimethyl fluorobenzene |

| 3,5-Dimethylaniline |

| Copper(I) bromide |

| Sodium nitrite (B80452) |

| Acetic anhydride (B1165640) |

Reactivity and Derivatization of 4,5 Dimethyl 2 Nitroaniline

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed, providing a key entry point for synthesizing a range of derivatives.

The most prominent reaction of the nitro group in 4,5-dimethyl-2-nitroaniline is its reduction to an amino group, which yields 4,5-dimethylbenzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, including quinoxalines and benzimidazoles. nih.gov

Catalytic hydrogenation is a highly efficient method for this transformation. The reaction typically involves treating the nitroaniline with hydrogen gas in the presence of a metal catalyst. semanticscholar.org Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. nih.gov The process is generally carried out in a solvent like ethanol (B145695) under mild conditions, such as room temperature and low hydrogen pressure, leading to high yields of the desired diamine. Other reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, can also be employed. cdnsciencepub.com

A one-pot synthesis of benzimidazoles from ortho-nitroanilines utilizes a tandem catalytic system of Pd/C and Montmorillonite-K10 clay. nih.gov In this process, the nitro group is first reduced via transfer hydrogenation using ammonium (B1175870) formate (B1220265) as the hydrogen source, and the resulting diamine subsequently condenses with an aldehyde in the same pot to form the benzimidazole (B57391) ring. nih.gov

Table 1: Conditions for the Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂, 10% Pd/C | Ethanol | 25 psi, Room Temp, 2h | 4,5-Dimethylbenzene-1,2-diamine | 96% | |

| SnCl₂·2H₂O | Reflux | Not specified | 4,5-Dimethylbenzene-1,2-diamine | Not specified |

Reactions of the Amino Group

The amino group of this compound is a primary nucleophile and can undergo various reactions, including acylation and condensation.

The amino group can be acetylated to form N-(4,5-dimethyl-2-nitrophenyl)acetamide. This reaction is often employed as a protection strategy to moderate the reactivity of the amino group or to control selectivity in subsequent reactions, such as nitration of the parent aniline (B41778).

Acetylation is typically achieved by reacting the aniline with acetic anhydride (B1165640), often in a solvent like glacial acetic acid. The reaction can proceed at room temperature or with heating. chemicalbook.com The resulting acetamide (B32628) can be isolated and purified by recrystallization. Deprotection, or hydrolysis of the acetyl group to restore the free amine, can be accomplished under acidic or basic conditions, for example, with aqueous sodium hydroxide (B78521) or hydrochloric acid. google.com

Table 2: Acetylation of this compound

| Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Acetic Acid | Heating, 1h | N-(4,5-dimethyl-2-nitrophenyl)acetamide | 100% | chemicalbook.com |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). researchgate.netekb.eg These reactions are typically catalyzed by a few drops of acid and may require heating under reflux in a solvent like ethanol. ekb.eg

Furthermore, this compound can be used in more complex one-pot reactions. For instance, it can react with vicinal diols in an iron-catalyzed transfer hydrogenative condensation to form quinoxalines. rsc.orgrsc.org In this process, the nitro group is reduced in situ while the diol is oxidized to a dicarbonyl species, which then condenses with the newly formed diamine. rsc.org For example, the reaction of this compound with butane-2,3-diol yields 6,7-dimethyl-2,3-dimethylquinoxaline. rsc.org

Table 3: Condensation Reactions Leading to Heterocycles

| Reactant | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Butane-2,3-diol | Iron complex | 6,7-Dimethyl-2,3-dimethylquinoxaline | 79% | rsc.org |

Acetylation and Protection-Deprotection Strategies

Aromatic Ring Functionalization

While the existing amino and nitro groups strongly direct the position of further electrophilic aromatic substitution, modern cross-coupling reactions offer powerful methods for carbon-carbon bond formation on the aromatic ring, typically requiring a pre-installed halide handle.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. wikipedia.orgmdpi.comtcichemicals.com To make this compound a substrate for this reaction, it must first be functionalized with a suitable leaving group, such as bromine or iodine. This halogenated derivative can then be coupled with various aryl or alkyl boronic acids. nih.govnih.gov

While direct Suzuki-Miyaura coupling on this compound itself is not typical, its derivatives are used in such syntheses. For instance, halogenated 2-nitroanilines are employed as substrates in Suzuki coupling reactions to prepare substituted benzotriazine 1-oxides. nih.gov The reaction conditions generally involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (like SPhos or PCy₃), and a base (such as K₃PO₄ or Cs₂CO₃) in a solvent like toluene, often heated to ensure the reaction proceeds. nih.govnih.gov The choice of ligand and the nature of the halide (bromides are often more reactive than chlorides) can significantly influence the reaction's success and yield. nih.govnih.gov

Table 4: Generalized Suzuki-Miyaura Reaction with a Halogenated 2-Nitroaniline (B44862) Derivative

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Halogenated 2-nitroaniline derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Aryl-substituted 2-nitroaniline derivative | nih.gov |

Electrophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its three substituents: an amino group (-NH₂), a nitro group (-NO₂), and two methyl groups (-CH₃). The interplay of these groups determines the rate of reaction and the position (regioselectivity) of substitution for incoming electrophiles.

The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. The two methyl groups are moderately activating through inductive effects and hyperconjugation, also directing incoming electrophiles to their ortho and para positions. Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to itself. evitachem.com

In this compound, the directing effects of the substituents are as follows:

Amino group (at C2): Directs to C1 (substituted), C3 (ortho), and C6 (para).

Nitro group (at C1): Directs to C3 and C5 (meta).

Methyl group (at C4): Directs to C3 and C5 (ortho) and C1 (para).

Methyl group (at C5): Directs to C4 and C6 (ortho) and C2 (para).

The powerful activating effect of the amino group is the dominant influence, making the positions ortho (C3) and para (C6) to it the most nucleophilic and thus the most likely sites for electrophilic attack. However, the C3 position is adjacent to the bulky nitro group, which may cause steric hindrance. Furthermore, the nitro group deactivates its ortho and para positions (C2, C6, and C4). Despite this deactivation, the overwhelming activating and directing influence of the amino group typically favors substitution at the C6 position, which is para to the amino group and only moderately hindered by the adjacent methyl group at C5.

Detailed research findings on specific electrophilic substitution reactions of this compound are summarized below.

Table 1: Summary of Electrophilic Substitution Reactions

| Reaction | Reagents & Conditions | Major Product | Comments |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in a solvent like acetic acid | 6-Bromo-4,5-dimethyl-2-nitroaniline | Substitution is directed to the C6 position, which is para to the strongly activating amino group. This position is favored over the sterically hindered C3 position. |

| Nitration | Mixed acid (HNO₃/H₂SO₄) at low temperatures | 4,5-Dimethyl-2,6-dinitroaniline | Further nitration is challenging due to the deactivating effect of the existing nitro group. To avoid oxidation of the amino group, it is often protected via acylation first. magritek.com The incoming nitro group is directed to the C6 position. |

| Sulfonation | Fuming H₂SO₄ (oleum) or a sulfonating agent in an inert solvent | This compound-6-sulfonic acid | Analogous reactions, such as the sulfonation of 2-nitroaniline, show a high yield for substitution at the position para to the amino group. google.com |

Detailed Findings:

Halogenation: The halogenation of substituted anilines is a well-established electrophilic aromatic substitution reaction. For this compound, the reaction with electrophiles like bromine (Br₂) is predicted to occur at the C6 position. This is because the C6 position is para to the highly activating amino group and ortho to the C5-methyl group, receiving cumulative activating effects that overcome the deactivating influence from the meta-nitro group.

Nitration: Introducing a second nitro group onto the ring is generally difficult due to the strong deactivating nature of the existing -NO₂ group. Furthermore, the presence of the amino group complicates nitration using strong acidic mixtures (HNO₃/H₂SO₄), as the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director, or even oxidized by the nitric acid. youtube.com A common strategy to circumvent this involves the protection of the amino group as an acetamide (-NHCOCH₃). The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled nitration. magritek.com Following nitration, the protecting group can be removed by hydrolysis to yield the dinitroaniline derivative.

Sulfonation: The sulfonation of nitroanilines has been studied, for instance, in the case of 2-nitroaniline, which reacts with a sulfonating agent to yield 2-nitroaniline-4-sulfonic acid with high conversion and yield. google.com This demonstrates a strong preference for substitution at the position para to the amino group. By analogy, the sulfonation of this compound is expected to proceed similarly, with the sulfonic acid group (-SO₃H) being introduced at the C6 position.

Applications of 4,5 Dimethyl 2 Nitroaniline in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

4,5-Dimethyl-2-nitroaniline is a foundational building block for synthesizing a variety of nitrogen-containing heterocyclic compounds. The presence of the ortho-nitroaniline moiety allows for reductive cyclization strategies, leading to the formation of fused ring systems.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of biological activities. nih.gov this compound can be employed in multi-step, one-pot procedures to generate complex benzimidazole (B57391) derivatives. nih.gov For instance, it is a key starting material in the synthesis of substituted dihydrobenzo nih.govgoogle.comimidazo[1,2-c]quinazolines, a class of compounds investigated for antifungal properties. nih.gov

A notable one-pot, three-component synthesis involves reacting this compound with ortho-nitrobenzaldehyde. nih.gov This sequence proceeds through the formation of a benzimidazole intermediate which is not isolated but is subjected to a subsequent nitro-reduction and condensation. nih.gov This efficient strategy utilizes a combination of heterogeneous catalysts, such as Palladium on carbon (Pd/C) and Montmorillonite-K10 clay, to facilitate the sequential transformations. nih.gov

| Reactant 1 | Reactant 2 | Catalysts | Key Intermediate | Final Product Class | Reference |

| This compound | ortho-Nitrobenzaldehyde | Pd/C, Montmorillonite-K10 | Benzimidazole | Dihydrobenzo nih.govgoogle.comimidazo[1,2-c]quinazoline | nih.gov |

General methods for synthesizing benzimidazoles often involve the coupling of o-phenylenediamines with aldehydes or carboxylic acids. wiley.comijfmr.com The use of o-nitroanilines like this compound provides a direct route where the nitro group is reduced in situ to an amine, which then undergoes cyclization. wiley.comresearchgate.net

Quinoxalines are important heterocyclic scaffolds found in various commercial drugs and functional materials. rsc.org An iron-catalyzed, one-pot transfer hydrogenative condensation provides an efficient route to quinoxaline (B1680401) derivatives from this compound. nih.govrsc.org In this process, the iron complex catalyzes both the reduction of the nitro group and the oxidation of a vicinal diol, generating the necessary 1,2-diamine and 1,2-dicarbonyl intermediates in situ for condensation. rsc.org

This method has been successfully applied to react this compound with various vicinal diols, yielding substituted quinoxalines in good to excellent yields. nih.gov For example, its reaction with butane-2,3-diol produces 2,3,6,7-tetramethylquinoxaline. rsc.org The reaction with glycerol (B35011) results in the formation of a more complex 2-benzimidazoyl quinoxaline product, where two molecules of the nitroaniline are incorporated. rsc.orgnih.gov

| Reactant 1 | Reactant 2 (Diol) | Catalyst System | Product | Yield | Reference |

| This compound | Butane-2,3-diol | Fe complex, Me3NO | 2,3,6,7-Tetramethylquinoxaline | 79% | rsc.org |

| This compound | Glycerol | Fe complex, Me3NO | 2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-6,7-dimethylquinoxaline | 47% | rsc.orgrsc.org |

Additionally, this compound can be converted to its corresponding benzofuroxan (B160326) via oxidative cyclization, which is a key intermediate for synthesizing quinoxaline 1,4-di-N-oxides. mdpi.com

Phenazines are a class of nitrogen-containing heterocycles that can be synthesized from 2-nitroaniline (B44862) derivatives. guidechem.comuct.ac.za A modern approach to creating nonsymmetrically substituted phenazines involves a multi-step sequence starting with derivatives of 2-nitroaniline. acs.orgacs.org The process typically begins with a Buchwald-Hartwig amination reaction, coupling a 2-nitroaniline derivative with a 1-bromo-2-nitrobenzene (B46134) derivative to form a bis(2-nitrophenyl)amine. acs.orgacs.org This intermediate then undergoes reduction of both nitro groups, followed by a tandem-like oxidative cyclization to yield the final phenazine (B1670421) structure. acs.orgacs.org This regioselective method allows for the synthesis of phenazines with specific substitution patterns based on the choice of starting materials. acs.org

Quinolones are a well-known class of heterocyclic compounds, famous for their antibacterial applications. mdpi.com The synthesis of quinolones can be achieved through various methods, often involving the cyclization of aniline (B41778) derivatives. researchgate.netmdpi.comiipseries.org A common strategy that can be applied to this compound involves its initial reduction to the corresponding o-phenylenediamine (B120857). However, more direct routes from nitroanilines exist. For example, a general method involves treating a nitroaniline with diethyl ethoxymethylene malonate, followed by a cyclization step, often under thermal conditions or using a reagent like Eaton's reagent, to form the 4-quinolone ring system. researchgate.net This pathway provides a viable route to 6,7-dimethyl-substituted quinolone derivatives from this compound.

This compound is a direct precursor in the synthesis of lumiflavin (B1675435) (7,8,10-trimethylisoalloxazine), a photolysis product of vitamin B2 (riboflavin). google.comlookchem.com A patented method outlines a high-yield, multi-step process that can be performed at room temperature without the need for nitrogen protection. google.com

The synthesis proceeds via the following steps:

N-methylation: this compound is first methylated, typically using formaldehyde (B43269) in concentrated sulfuric acid, to produce N-methyl-4,5-dimethyl-2-nitroaniline. google.com

Reduction: The resulting N-methyl-4,5-dimethyl-2-nitroaniline is dissolved in acetic acid, and the nitro group is reduced to an amino group using zinc powder. google.com This creates the highly reactive diamine intermediate, N¹,4,5-trimethylbenzene-1,2-diamine. lookchem.com

Condensation: The filtered reaction solution containing the diamine is then added to a solution of alloxan (B1665706) monohydrate and boric acid to undergo condensation, forming the tricyclic isoalloxazine core of lumiflavin. google.com

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagents | Step 3 Reagents | Final Product | Reference |

| This compound | Formaldehyde, H₂SO₄ | N-methyl-4,5-dimethyl-2-nitroaniline | Zinc powder, Acetic acid | Alloxan monohydrate, Boric acid | Lumiflavin | google.com |

Synthesis of Quinolones

Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to its role as an intermediate in synthesizing molecules with potential biological activity for pharmaceutical and agrochemical applications. nih.govmdpi.com The heterocyclic structures derived from it often form the core of pharmacologically active agents.

For example, the dihydrobenzo nih.govgoogle.comimidazo[1,2-c]quinazoline synthesized from this compound has been shown to possess narrow-spectrum antifungal activity. nih.gov Furthermore, quinoxaline derivatives prepared from this compound have been evaluated as potential anti-plasmodium agents for combating malaria. mdpi.com The compound is first used to synthesize a benzofuroxan intermediate, which is then elaborated into quinoxaline 1,4-di-N-oxides that serve as the basis for these potential therapeutic agents. mdpi.com These applications highlight the importance of this compound as a key building block for creating complex molecules with significant biological properties.

Precursors for Bioactive Intermediates

A significant application of this compound is its role as a starting material for the synthesis of bioactive heterocyclic compounds, particularly quinoxalines and their derivatives. These nitrogen-containing heterocycles are of great interest due to their presence in a wide range of pharmacologically active agents. rsc.orgdtic.mil

One established synthetic route involves the conversion of this compound into its corresponding benzofuroxan (also known as benzofurazan-1-oxide). This is achieved through an oxidative cyclization reaction. nih.govasianpubs.orgresearchgate.net The resulting 5,6-dimethylbenzofuroxan is a key intermediate that can then react with various compounds to yield more complex structures. For instance, it is used in the Beirut reaction to synthesize quinoxaline 1,4-di-N-oxide derivatives. nih.govresearchgate.net These derivatives have been investigated for their potential as antimalarial agents, showing activity against chloroquine-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

Furthermore, this compound can be used more directly in the one-pot synthesis of quinoxaline derivatives. rsc.orgnih.gov In iron-catalyzed reactions, it can undergo transfer hydrogenative condensation with vicinal diols to produce various 6,7-dimethyl-substituted quinoxalines with high yields. rsc.orgnih.gov This method is considered environmentally benign as it avoids the need for external oxidants or reductants. rsc.org The resulting quinoxaline structures are foundational to molecules with reported activities including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net

Table 1: Synthesis of 2-Substituted-6,7-dimethylquinoxalines This table presents data from an iron-catalyzed one-pot synthesis where this compound was reacted with various unsymmetrical vicinal diols.

| Vicinal Diol Reactant | Resulting Quinoxaline Product | Yield (%) |

|---|---|---|

| 1-Phenylethane-1,2-diol | 6,7-Dimethyl-2-phenylquinoxaline | 94% |

| Propane-1,2-diol | 2,6,7-Trimethylquinoxaline | 82% |

| Butane-1,2-diol | 2-Ethyl-6,7-dimethylquinoxaline | 86% |

| Octane-1,2-diol | 2-Hexyl-6,7-dimethylquinoxaline | 91% |

Data sourced from a study on iron-catalyzed synthesis of quinoxalines. nih.gov

Synthesis of Primaquine (B1584692) Analogs

The antimalarial drug Primaquine is an 8-aminoquinoline (B160924) derivative, and the synthesis of its analogs often relies on appropriately substituted nitroanilines as key precursors. While direct synthesis from this compound is not prominently documented, the established synthetic pathways for primaquine highlight the importance of the nitroaniline scaffold.

A general route to primaquine involves the Skraup reaction, where a substituted p-nitroaniline is converted into a nitroquinoline. scispace.com For example, the synthesis of a labeled primaquine analog starts from 4-methoxy-2-nitroaniline (B140478), which is converted to 6-methoxy-8-nitroquinoline. scispace.com This nitroquinoline is then hydrogenated to the corresponding amine and coupled with a side chain to yield the final primaquine structure. scispace.com

This established methodology underscores the potential of using various substituted 2-nitroanilines, including this compound, to create novel primaquine analogs. By altering the substituents on the initial aniline ring, chemists can systematically modify the structure of the final drug, potentially leading to compounds with improved efficacy or different activity profiles.

Applications in Dye and Pigment Synthesis

Nitroaniline derivatives are fundamental intermediates in the production of azo dyes and pigments. guidechem.comscirp.org this compound, with its primary amine group, is a suitable candidate for diazotization. This reaction, typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, converts the amino group into a highly reactive diazonium salt. scirp.orgrsc.org

This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, to form an azo compound, characterized by the -N=N- linkage. rsc.orgorientjchem.org The specific color and properties of the resulting dye are determined by the molecular structure of both the diazonium component (derived from this compound) and the coupling component. The methyl and nitro groups on the original ring influence the electronic properties and, consequently, the final color and fastness of the dye. Isomers like 4,6-dimethyl-2-nitroaniline are explicitly mentioned as precursors in dye synthesis. guidechem.com

Building Block for Functional Materials

The utility of this compound extends beyond pharmaceuticals and dyes into the realm of materials science. The heterocyclic structures derived from it, particularly quinoxalines, possess electronic and photophysical properties that make them attractive for use in advanced functional materials.

Quinoxaline derivatives are recognized as an important class of nitrogen-containing heterocyclic compounds for applications in organic electronics. nih.govresearchgate.net They are often used as electron-transporting materials in devices like organic light-emitting diodes (OLEDs). nih.gov The synthesis of these quinoxaline-based materials can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. rsc.org The required o-phenylenediamine, in this case, 4,5-dimethyl-1,2-phenylenediamine, is readily prepared by the chemical reduction of this compound.

The resulting 6,7-dimethylquinoxaline (B1295950) moiety can be incorporated into larger conjugated polymer backbones. nih.gov The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure facilitates electron transport, a crucial property for n-type organic semiconductors. nih.gov The ability to synthesize these quinoxaline building blocks from precursors like this compound makes it a valuable starting point for creating new materials for electronic applications. rsc.org

Quinoxalines are also known for their applications as fluorescent materials. rsc.orgresearchgate.net The formation of a quinoxaline derivative from a peptide and subsequent reaction with o-phenylenediamine is a known method that results in a fluorescent product. grafiati.com The synthesis of quinoxalines from this compound provides a direct route to compounds with potential fluorescent properties. rsc.org

The electronic and structural characteristics of the quinoxaline ring system, which can be fine-tuned by substituents, govern its absorption and emission properties. The fusion of the benzene (B151609) and pyrazine rings creates a conjugated system that can exhibit fluorescence. The incorporation of the dimethyl groups from the this compound precursor can further influence the photophysical properties, such as quantum yield and emission wavelength, by modifying the electronic structure and preventing non-radiative decay pathways.

Environmental Fate and Degradation Studies of Nitroanilines General Principles Applied to 4,5 Dimethyl 2 Nitroaniline

Degradation Pathways and Mechanisms

The degradation of nitroanilines in the environment is a complex process influenced by factors such as the presence of microorganisms, oxygen levels, and chemical oxidants. The following sections detail the primary degradation pathways.

Under aerobic conditions, microorganisms play a crucial role in the breakdown of nitroanilines. While direct research on 4,5-Dimethyl-2-nitroaniline is limited, studies on similar compounds like 4-nitroaniline (B120555) (4-NA) and N-methyl-4-nitroaniline (MNA) provide insights into the likely degradation mechanisms.

A common initial step in the aerobic degradation of many nitroaromatic compounds is the enzymatic removal of the nitro group. plos.orgplos.orgsemanticscholar.org For instance, in the degradation of MNA by Pseudomonas sp., the process begins with N-demethylation to form 4-NA. plos.org This is followed by a monooxygenase-catalyzed removal of the nitro group, yielding 4-aminophenol (B1666318) (4-AP). plos.org Further degradation of 4-AP can proceed through dioxygenation, leading to the formation of 1,2,4-benzenetriol (B23740) (BT), which is then subject to ring cleavage. plos.orgosti.gov

Another identified aerobic pathway for some nitroanilines involves an initial oxidative hydroxylation. In the degradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) by Rhodococcus sp., the first step is the formation of 4-amino-3-chlorophenol (B108459). plos.orgsemanticscholar.org This is followed by a dioxygenase-mediated transformation to 6-chlorohydroxyquinol. plos.orgsemanticscholar.org

Table 1: Aerobic Degradation Pathways of Substituted Nitroanilines

| Compound | Initial Step | Key Intermediates | Organism |

|---|---|---|---|

| N-Methyl-4-nitroaniline | N-demethylation | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol | Pseudomonas sp. |

| 2-Chloro-4-nitroaniline | Oxidative hydroxylation | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | Rhodococcus sp. |

| 4-Nitroaniline | Oxidative hydroxylation | 4-aminophenol, 1,2,4-benzenetriol | Rhodococcus sp. |

| 5-Nitroanthranilic acid | Hydrolytic deamination | 5-nitrosalicylic acid | Bradyrhizobium sp. |

Fenton and photo-Fenton oxidation are advanced oxidation processes (AOPs) that have proven effective in degrading persistent organic pollutants like nitroanilines. researchgate.netnih.goviwaponline.comnih.govijret.org These processes rely on the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). ijret.org